molecular formula C12H16N2O3 B7905497 4-Methoxy-1-(4-nitrophenyl)piperidine

4-Methoxy-1-(4-nitrophenyl)piperidine

Cat. No.: B7905497
M. Wt: 236.27 g/mol
InChI Key: WYLHMGUVJWZUBX-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4-nitrophenyl)piperidine ( 1268153-91-8) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This piperidine derivative features a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . With a structure that incorporates both methoxy and nitrophenyl functional groups, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. Its physicochemical properties, including a topological polar surface area (TPSA) of 55.61 Ų and a calculated LogP of 2.21, suggest good membrane permeability, making it a relevant intermediate in the development of bioactive molecules . Researchers utilize this compound strictly as an intermediate for further chemical synthesis and in early-stage discovery activities. This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. For product integrity, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

4-methoxy-1-(4-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLHMGUVJWZUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

This method involves displacing a leaving group (e.g., fluorine) on 4-nitrohalobenzenes with 4-methoxypiperidine.

Procedure :

  • Reaction Setup : A mixture of 1-fluoro-4-nitrobenzene (1.0 equiv) and 4-methoxypiperidine (1.2 equiv) in N,N-dimethylformamide (DMF) is stirred with potassium carbonate (2.5 equiv) at 80°C for 15 hours.

  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from isopropyl alcohol.

Key Data :

ParameterValue
Yield83.8%
SolventDMF
Temperature80°C
BaseK₂CO₃

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where the piperidine nitrogen attacks the electron-deficient aromatic ring, facilitated by the nitro group's meta-directing effect.

Reductive Amination

This route constructs the piperidine ring while introducing the methoxy and nitrophenyl groups.

Procedure :

  • Intermediate Synthesis : 4-Nitroaniline is reacted with 5-chloropentanoyl chloride in methylene chloride at 0–5°C, followed by cyclization with potassium tert-butoxide to form a piperidinone intermediate.

  • Reduction : The piperidinone is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) to yield the piperidine core.

  • Methoxy Introduction : Methylation of a hydroxyl intermediate with methyl iodide completes the synthesis.

Key Data :

ParameterValue
Overall Yield68%
Reducing AgentNaBH(OAc)₃
SolventDCM

Optimization : The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

Palladium-Catalyzed Cross-Coupling

Pd-mediated C–N bond formation offers a modern alternative for assembling the nitrophenyl-piperidine linkage.

Procedure :

  • Coupling Reaction : 4-Methoxypiperidine (1.1 equiv) and 4-bromonitrobenzene (1.0 equiv) are reacted with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C.

  • Purification : The crude product is chromatographed on silica gel.

Key Data :

ParameterValue
Yield75%
CatalystPd₂(dba)₃/Xantphos
SolventToluene

Advantages : Mild conditions and functional group tolerance make this method suitable for sensitive substrates.

Reaction Conditions and Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF enhances nucleophilicity in SNAr reactions but requires high-temperature conditions.

  • Chlorinated Solvents : Methylene chloride facilitates low-temperature reactions but poses environmental concerns.

  • Toluene : Ideal for Pd-catalyzed reactions due to inertness and high boiling point.

Catalytic Enhancements

  • Phase-Transfer Catalysts : TBAB increases reaction rates in biphasic systems by shuttling ions between phases.

  • Ligand Design : Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination in Pd catalysis, improving yields.

Temperature and Time

  • SNAr Reactions : 80°C for 15 hours balances conversion and side-product formation.

  • Reductive Amination : Room-temperature conditions prevent over-reduction of nitro groups.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the methoxy singlet at δ 3.3 ppm and aromatic protons at δ 8.2–7.5 ppm.

  • HPLC : Purity ≥98% is achieved via recrystallization from isopropyl alcohol.

Physicochemical Properties

PropertyValue
Molecular Weight236.27 g/mol
LogP2.21
TPSA55.61 Ų

Applications in Pharmaceutical Synthesis

This compound serves as a precursor in:

  • Anticoagulants : Intermediate in apixaban synthesis via subsequent cyclization and amidation steps.

  • Antitumor Agents : Demonstrated dose-dependent activity in NCI-H2228 xenograft models .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(4-nitrophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 4-Methoxy-1-(4-aminophenyl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1-(4-nitrophenyl)piperidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(4-nitrophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituents (Piperidine Position) Molecular Weight Key Features/Applications Evidence Source
4-Methyl-1-(4-nitrophenyl)piperidine 4-CH₃, 1-(4-NO₂Ph) 220.28 Enhanced lipophilicity; intermediate in drug synthesis
1-(4-Nitrophenyl)-4-piperidinylmethanol 4-CH₂OH, 1-(4-NO₂Ph) 236.27 Polar hydroxyl group; potential CNS activity
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl] 4-benzothiazolyl, 1-(4-NO₂Ph-SO₂) 403.48 Electron-withdrawing sulfonyl group; possible antimicrobial use
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 1-(4-NO₂Ph-S-CH₂) 276.34 Sulfanyl group for redox activity; catalyst applications

Key Observations :

  • Electronic Effects : Sulfonyl (SO₂) and sulfanyl (S-CH₂) substituents significantly increase electron-withdrawing character, altering reactivity in nucleophilic substitution reactions compared to methoxy .
  • Biological Activity: Hydroxymethyl derivatives (e.g., 1-(4-nitrophenyl)-4-piperidinylmethanol) may interact with central nervous system targets, similar to neuroprotective piperidine-based ligands like PPBP .

Pharmacokinetic and Functional Properties

  • Mitochondrial Effects : Piperidine analogs with nitroaryl groups, such as those in , demonstrate mitochondrial fusion enhancement. The methoxy group in 4-methoxy-1-(4-nitrophenyl)piperidine could modulate solubility, affecting mitochondrial membrane interaction .
  • Neuroprotection : PPBP (4-phenyl-1-(4-phenylbutyl)piperidine), a sigma-1 receptor ligand, reduces nitric oxide production. Structural similarities suggest this compound might share mechanistic pathways, though nitro group positioning may alter efficacy .

Antioxidant and Anticancer Activity

  • Tetrahydroisoquinolines: Nitrophenyl-containing tetrahydroisoquinolines (e.g., 7-acetyl-8-(4-nitrophenyl)-tetrahydroisoquinoline) exhibit anticancer activity via apoptosis induction. The piperidine core in this compound may offer similar scaffold versatility .
  • Antioxidant Properties : Nitro groups can paradoxically contribute to oxidative stress or scavenge radicals, depending on substitution patterns. The methoxy group’s electron donation might mitigate nitro-related toxicity .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-1-(4-nitrophenyl)piperidine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting a piperidine precursor (e.g., 4-nitrophenylpiperidine) with a methoxy-containing electrophile (e.g., methyl iodide or methoxy-sulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Purification is achieved via column chromatography or recrystallization. Yield optimization requires adjusting reaction parameters:
  • Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may increase side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitutions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring structure, methoxy group (δ3.3δ \sim3.3 ppm for OCH3_3), and nitro group (meta-substituted aromatic protons at δ8.2δ \sim8.2 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • FT-IR : Identifies functional groups (e.g., C-NO2_2 stretch at ~1520 cm1^{-1}) .

Q. How do the electronic properties of the 4-nitro and 4-methoxy substituents influence reactivity?

  • Methodological Answer : The 4-nitro group is electron-withdrawing, activating the aryl ring for electrophilic substitutions (e.g., nitration) but deactivating nucleophilic attacks. The 4-methoxy group is electron-donating, increasing electron density on the piperidine nitrogen, which may enhance basicity or coordination with metal catalysts. Computational studies (e.g., DFT) can map charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. To standardize findings:
  • Use dose-response curves to compare IC50_{50} values across studies.
  • Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line specificity .

Q. What strategies are effective in optimizing regioselectivity during functionalization of the piperidine ring?

  • Methodological Answer :
  • Protecting groups : Temporarily block the piperidine nitrogen with Boc or Fmoc to direct reactions to the aryl ring .
  • Metal-mediated catalysis : Pd-catalyzed C-H activation can selectively functionalize positions adjacent to the nitro group .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents favor kinetic pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity risks.
  • QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity to prioritize synthetic targets .

Q. What experimental controls are essential when studying nitro group reduction in this compound?

  • Methodological Answer :
  • Catalyst selection : Use PtO2_2 or Raney Ni for selective nitro-to-amine reduction; monitor by TLC to avoid over-reduction.
  • Inert atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation of intermediates.
  • Acidic quenching : Neutralize reaction mixtures with dilute HCl to stabilize amine products .

Data Contradiction and Theoretical Framework

Q. How should researchers address conflicting solubility data in different solvent systems?

  • Methodological Answer : Perform systematic solubility screens using USP/Ph.Eur. guidelines. Key parameters:
  • Temperature gradient : Test solubility at 25°C vs. 37°C for physiological relevance.
  • Co-solvents : Evaluate PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • pH dependence : Assess ionizability (pKa) of the piperidine nitrogen (predicted ~8.5–9.0) to optimize salt formation .

Q. What theoretical frameworks explain the compound’s dual role as a pharmacophore and synthetic intermediate?

  • Methodological Answer : Link studies to Hammett substituent constants (σ for nitro/methoxy groups) to rationalize electronic effects on reactivity. In pharmacology, apply Lock-and-Key theory to explain receptor interactions, while synthetic utility aligns with Retrosynthetic Analysis principles (e.g., disconnecting the piperidine-aryl bond for modular synthesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-1-(4-nitrophenyl)piperidine
Reactant of Route 2
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4-Methoxy-1-(4-nitrophenyl)piperidine

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